5-(2-Chloro-5-nitroanilino)-5-oxopentanoic acid

Description

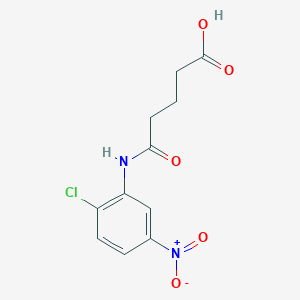

5-(2-Chloro-5-nitroanilino)-5-oxopentanoic acid is a synthetic organic compound characterized by a pentanoic acid backbone substituted with a 5-oxo group and a 2-chloro-5-nitroanilino moiety. Structurally, it belongs to the class of N-aryl-5-oxopentanoic acids, where the anilino group (a phenylamine derivative) is modified with electron-withdrawing substituents (chloro and nitro groups). These substituents influence its electronic properties, solubility, and reactivity, making it a candidate for applications in medicinal chemistry and materials science.

Properties

CAS No. |

196943-45-0 |

|---|---|

Molecular Formula |

C11H11ClN2O5 |

Molecular Weight |

286.67 g/mol |

IUPAC Name |

5-(2-chloro-5-nitroanilino)-5-oxopentanoic acid |

InChI |

InChI=1S/C11H11ClN2O5/c12-8-5-4-7(14(18)19)6-9(8)13-10(15)2-1-3-11(16)17/h4-6H,1-3H2,(H,13,15)(H,16,17) |

InChI Key |

YAVQFUQPULFNBD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])NC(=O)CCCC(=O)O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chloro-5-nitroanilino)-5-oxopentanoic acid typically involves the nitration of 2-chloroaniline followed by a series of reactions to introduce the pentanoic acid group. One common method involves the following steps:

Nitration: 2-chloroaniline is nitrated using a mixture of nitric acid and sulfuric acid to produce 2-chloro-5-nitroaniline.

Amination: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst.

Acylation: The resulting 2-chloro-5-aminoaniline is then acylated with a suitable acylating agent to introduce the pentanoic acid group.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chloro-5-nitroanilino)-5-oxopentanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas or sodium borohydride.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used to replace the chloro group under basic conditions.

Major Products Formed

Oxidation: Products may include carboxylic acids or ketones.

Reduction: The major product is 5-(2-Chloro-5-aminoanilino)-5-oxopentanoic acid.

Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

5-(2-Chloro-5-nitroanilino)-5-oxopentanoic acid has been studied for its anticancer properties. Research indicates that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines. For instance, a study evaluated the anticancer activity of thiazolidinone derivatives related to this compound, demonstrating promising results in inhibiting tumor growth across multiple cell lines .

Synthesis of Anticancer Agents

This compound serves as an intermediate in the synthesis of bendamustine, a chemotherapeutic agent used to treat certain types of cancers, including non-Hodgkin lymphoma and multiple myeloma. The synthetic route involves converting 2-fluoro-5-nitroaniline using glutaric anhydride to yield 5-(2-fluoro-5-nitroanilino)-5-oxopentanoic acid, which is then transformed into various active pharmaceutical ingredients (APIs) through further chemical reactions .

Pharmaceutical Applications

Drug Development

The compound is integral in drug development processes due to its ability to modify biological pathways. Its derivatives have been explored for their potential as selective serotonin receptor modulators, which may lead to advancements in treating mood disorders . The structure-activity relationship (SAR) studies indicate that modifications on the aniline moiety can enhance selectivity and potency against specific targets.

Toxicological Studies

Research has also focused on the toxicological profiles of compounds related to this compound. Understanding the safety and efficacy of these compounds is crucial for their development as therapeutic agents. Studies have assessed the metabolic pathways and detoxification mechanisms involving glutathione S-conjugates, providing insights into potential side effects and interactions with other drugs .

Data Tables

Case Studies

Case Study 1: Anticancer Efficacy

A systematic study was conducted on derivatives of this compound, focusing on their efficacy against 60 different tumor cell lines. The results indicated that specific modifications led to improved anticancer activity, suggesting a viable pathway for developing new chemotherapeutics.

Case Study 2: Synthesis Process Optimization

Research on the synthesis of bendamustine highlighted the efficiency of using glutaric anhydride compared to traditional reagents. This method reduced by-product formation and improved overall yields, showcasing the practical advantages of utilizing this compound in pharmaceutical manufacturing processes.

Mechanism of Action

The mechanism of action of 5-(2-Chloro-5-nitroanilino)-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group may also participate in binding interactions with proteins or enzymes, influencing their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5-(2-chloro-5-nitroanilino)-5-oxopentanoic acid with structurally related N-aryl- or heteroaryl-substituted 5-oxopentanoic acids. Key differentiating factors include substituent effects on the aromatic ring, molecular weight, solubility, and reactivity.

Table 1: Structural and Physicochemical Comparison

Substituent Effects on Reactivity and Solubility

- Electron-Withdrawing Groups (EWGs): The nitro group (NO₂) in the target compound and ’s analog increases electrophilicity, enhancing reactivity in nucleophilic substitution or reduction reactions . However, it reduces solubility in aqueous media due to decreased polarity. Chloro substituents (, Target) further decrease solubility but improve stability against oxidative degradation .

Electron-Donating Groups (EDGs):

- Methyl groups () increase lipophilicity and may improve membrane permeability but reduce chemical reactivity compared to EWGs .

Biological Activity

5-(2-Chloro-5-nitroanilino)-5-oxopentanoic acid is a compound of interest due to its potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article reviews the existing literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a chlorinated nitroaniline moiety linked to a pentanoic acid structure, which may influence its interaction with biological targets. The presence of the nitro group is significant for its biological activity, as it can participate in redox reactions and form hydrogen bonds with proteins or enzymes.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and disrupt cellular processes. Studies indicate that the compound may act through mechanisms similar to other nitroaniline derivatives, which often exhibit antimicrobial and anticancer effects by targeting cellular pathways involved in proliferation and survival.

Antimicrobial Activity

Recent research has highlighted the compound's effectiveness as a potentiator of colistin, an antibiotic used against Gram-negative bacterial infections. In vitro studies demonstrate that this compound can significantly lower the minimum inhibitory concentration (MIC) of colistin against resistant strains of bacteria such as Klebsiella pneumoniae and Escherichia coli, suggesting a synergistic effect that enhances the antibiotic's efficacy .

Table 1: Antimicrobial Efficacy

| Bacterial Strain | Colistin MIC (μg/mL) | With this compound (μg/mL) |

|---|---|---|

| Klebsiella pneumoniae | 1024 | 0.5 |

| Escherichia coli | 512 | 0.25 |

| Pseudomonas aeruginosa | 1024 | 1 |

Cytotoxicity Studies

In terms of cytotoxicity, studies have shown that at concentrations ranging from 6 to 50 μM, the compound exhibits a cytostatic effect rather than outright cytotoxicity against ovarian cancer cell lines OVCAR-3 and COV362. This suggests that while it can inhibit cell proliferation, it does so with reduced toxicity compared to traditional chemotherapeutics like niclosamide .

Table 2: Cytotoxicity Results

| Concentration (μM) | OVCAR-3 Cell Viability (%) | COV362 Cell Viability (%) |

|---|---|---|

| 6 | 80 | 86 |

| 25 | 57 | 75 |

| 50 | 43 | 66 |

Case Studies

One notable case study involved testing the compound's effects in combination with colistin against multi-drug resistant Acinetobacter baumannii. The results indicated that the combination therapy not only reduced bacterial load significantly but also minimized collateral damage to human cells, highlighting its potential for clinical applications in treating resistant infections .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(2-Chloro-5-nitroanilino)-5-oxopentanoic acid, and how do reaction conditions influence yield?

- Methodology :

- Step 1 : Start with a Friedel-Crafts acylation to introduce the nitro and chloro substituents onto the aniline ring (using conditions like AlCl₃ as a catalyst in nitromethane at 0–5°C) .

- Step 2 : Couple the substituted aniline to the pentanoic acid backbone via nucleophilic acyl substitution, using coupling agents like DCC or EDC in anhydrous DMF .

- Step 3 : Optimize purity via recrystallization (e.g., using ethanol/water mixtures) or chromatography (silica gel, gradient elution with ethyl acetate/hexane) .

- Critical Variables : Temperature control during nitration (prevents over-oxidation) and stoichiometric ratios of coupling reagents (avoids side reactions) .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structurally similar derivatives?

- NMR Analysis :

- ¹H NMR : Look for characteristic signals:

- Aromatic protons (δ 7.5–8.5 ppm for nitro-substituted aryl) .

- Amide NH (δ 10–11 ppm, broad singlet) .

- ¹³C NMR : Carbonyl carbons (amide: ~170 ppm; ketone: ~200 ppm) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the nitro and chloro substituents in nucleophilic aromatic substitution (NAS) reactions involving this compound?

- Key Factors :

- The meta -nitro group is a strong electron-withdrawing group, activating the aryl ring for NAS at the ortho position to the chloro substituent .

- The chloro group acts as a leaving group under basic conditions (e.g., NaOH/EtOH), enabling substitution with nucleophiles like amines or thiols .

- Experimental Validation :

- Kinetic studies (e.g., monitoring reaction rates with varying pH or nucleophile concentrations) .

- Computational modeling (DFT calculations to compare activation energies for substitution pathways) .

Q. How does steric hindrance from the nitro and chloro groups affect the compound’s binding affinity to biological targets (e.g., enzymes or receptors)?

- Case Study :

- In pyruvate kinase inhibition studies, analogs like 5-chloro-4-oxopentanoic acid showed covalent binding to active-site thiols via alkylation, with steric effects modulating selectivity .

- Methodology :

- Docking Simulations : Compare binding poses of the compound and its derivatives using software like AutoDock .

- Mutagenesis : Replace bulky residues (e.g., cysteine to serine) to assess steric contributions .

Q. How can contradictory data on the compound’s solubility in polar solvents be resolved?

- Data Conflicts :

- Some studies report high solubility in DMSO (~50 mg/mL), while others note limited solubility in water (<1 mg/mL) .

- Resolution Strategy :

- Solubility Parameter Analysis : Calculate Hansen solubility parameters (δD, δP, δH) to identify optimal solvents .

- Co-solvent Systems : Test mixtures like DMSO/water or ethanol/PBS to enhance solubility for biological assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.